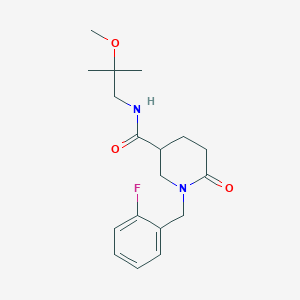![molecular formula C21H21N5O2 B6135351 3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine](/img/structure/B6135351.png)
3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP belongs to the family of triazine compounds, which have been shown to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine involves the conversion of the compound to MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to their destruction. The exact mechanism by which MPP+ causes neuronal death is still not fully understood, but it is thought to involve oxidative stress and mitochondrial dysfunction.
Biochemical and physiological effects:
3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been shown to have a range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the substantia nigra, the induction of oxidative stress and mitochondrial dysfunction, and the activation of microglia and astrocytes. 3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has also been shown to affect other neurotransmitter systems, including the serotonergic and noradrenergic systems.
实验室实验的优点和局限性
One of the main advantages of using 3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra, making it a valuable tool for the study of Parkinson's disease. However, there are several limitations to using 3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine in lab experiments. For example, 3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine is a potent neurotoxin that can be dangerous to handle, and its effects can be difficult to control. Additionally, the use of 3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine in animal experiments can be controversial due to the ethical concerns surrounding the use of animals in research.
未来方向
There are several potential future directions for the study of 3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine and its applications in scientific research. One area of interest is the development of new treatments for Parkinson's disease based on the selective destruction of dopaminergic neurons. Another potential direction is the study of the biochemical and physiological effects of 3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Additionally, the development of new synthesis methods for 3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine and related compounds could lead to the discovery of new applications in scientific research.
合成方法
The synthesis of 3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine involves the reaction of 3-methoxybenzoyl chloride with piperazine, followed by the addition of phenylhydrazine and triethylamine. The resulting product is a white crystalline solid that can be purified by recrystallization. The synthesis of 3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been well-documented in the literature, and several modifications to the original protocol have been proposed to improve the yield and purity of the compound.
科学研究应用
3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. One of the most well-known applications of 3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine is in the study of Parkinson's disease. 3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to motor deficits that mimic the symptoms of Parkinson's disease in humans. This has made 3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine a valuable tool for the study of Parkinson's disease and the development of new treatments.
属性
IUPAC Name |
(3-methoxyphenyl)-[4-(5-phenyl-1,2,4-triazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-28-18-9-5-8-17(14-18)20(27)25-10-12-26(13-11-25)21-23-19(15-22-24-21)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKFFNBXQPUSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=CN=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine](/img/structure/B6135286.png)
![4-cyclopentyl-3-{2-oxo-2-[4-(2-pyrazinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6135288.png)
![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6135294.png)
![1-[2-(3-fluorophenyl)ethyl]-5-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-2-piperidinone](/img/structure/B6135297.png)
![3-({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6135302.png)
![diethyl [amino(methylamino)methylene]malonate](/img/structure/B6135330.png)
![5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6135338.png)
![2-{4-[1-(allylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6135343.png)

![5-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6135350.png)

![2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B6135369.png)
![N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B6135376.png)